molecular formula C10H23O4PS B14132240 Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate CAS No. 89222-51-5

Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate

Cat. No.: B14132240
CAS No.: 89222-51-5
M. Wt: 270.33 g/mol
InChI Key: AERCKEZKQQWIJS-UHFFFAOYSA-N
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Description

Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate typically involves the reaction of diethyl phosphite with appropriate alcohols or thiols under controlled conditions. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity .

Properties

CAS No.

89222-51-5

Molecular Formula

C10H23O4PS

Molecular Weight

270.33 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-propan-2-ylsulfanylpropan-1-ol

InChI

InChI=1S/C10H23O4PS/c1-5-13-15(12,14-6-2)10(11)7-8-16-9(3)4/h9-11H,5-8H2,1-4H3

InChI Key

AERCKEZKQQWIJS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCSC(C)C)O)OCC

Origin of Product

United States

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